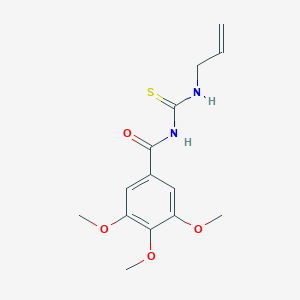

![molecular formula C11H15N3O3S2 B468813 2-甲基-N-[(4-磺酰胺基苯基)氨基硫代羰基]丙酰胺 CAS No. 791794-07-5](/img/structure/B468813.png)

2-甲基-N-[(4-磺酰胺基苯基)氨基硫代羰基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, which is essential for the growth and replication of bacteria. This inhibition leads to the accumulation of dihydropteroic acid, which is toxic to the bacteria. Sulfamethoxazole also inhibits the activity of the enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid. This dual mechanism of action makes sulfamethoxazole a potent antibacterial agent.

Biochemical and Physiological Effects:

Sulfamethoxazole has been found to have several biochemical and physiological effects. It has been shown to increase the levels of free fatty acids in the blood, which can lead to insulin resistance and impaired glucose tolerance. Sulfamethoxazole has also been found to increase the risk of hyperkalemia, a condition in which there is an excessive amount of potassium in the blood. Furthermore, sulfamethoxazole has been associated with an increased risk of allergic reactions, including skin rashes and anaphylaxis.

实验室实验的优点和局限性

Sulfamethoxazole has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf-life. Sulfamethoxazole is also stable under a wide range of pH conditions, making it suitable for use in a variety of experiments. However, sulfamethoxazole has some limitations for lab experiments. It is a potent antibacterial agent, which can interfere with the growth of other microorganisms in the experiment. Sulfamethoxazole can also have toxic effects on cells, making it unsuitable for use in some experiments.

未来方向

There are several future directions for research on sulfamethoxazole. One area of research is the development of new derivatives of sulfamethoxazole that are more potent and have fewer side effects. Another area of research is the investigation of the potential role of sulfamethoxazole in cancer treatment. Additionally, there is a need for more research on the biochemical and physiological effects of sulfamethoxazole, especially in relation to its potential impact on glucose metabolism and potassium levels.

Conclusion:

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide, or sulfamethoxazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent antibacterial agent that has been found to be effective in treating bacterial infections, and it has also been studied for its potential role in cancer treatment. Sulfamethoxazole has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on sulfamethoxazole, including the development of new derivatives and the investigation of its potential impact on glucose metabolism and potassium levels.

合成方法

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide is synthesized by the reaction of 4-aminobenzenesulfonamide and 2-methylpropanoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been widely used in the pharmaceutical industry to produce sulfamethoxazole in large quantities.

科学研究应用

碳酸酐酶抑制

该化合物已被合成并测试了其对不同来源的碳酸酐酶的潜在抑制效应 . 碳酸酐酶是一类催化CO2和水之间相互转化的酶,生成碳酸氢根和质子 . 该反应是与pH缓冲、代谢、信号传导和其他过程相关的几个重要病理生理过程的基础 .

药物开发

鉴于其对碳酸酐酶的抑制效应,该化合物可用于针对这些酶的药物开发。 例如,许多经过评估的化合物对人碳酸酐酶I、II和VII的抑制效果优于对照药物乙酰唑胺(AAZ) .

细菌感染的治疗

该化合物对分枝杆菌酶MtCA1和MtCA2表现出有效的抑制 . 这表明该化合物在治疗细菌感染(特别是由结核分枝杆菌引起的感染)中具有潜在的应用 .

研究与开发

该化合物独特的性质组合使其成为各种研究和开发工作的宝贵资产 . 它可用于合成其他化合物或作为科学研究中的参考化合物 .

化学工业

属性

IUPAC Name |

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-7(2)10(15)14-11(18)13-8-3-5-9(6-4-8)19(12,16)17/h3-7H,1-2H3,(H2,12,16,17)(H2,13,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKDUFPSQDSSCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

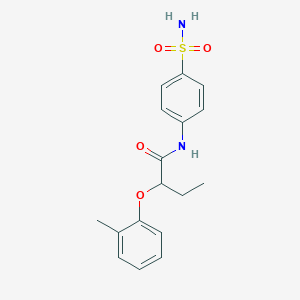

![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)

![N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B468996.png)

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B469025.png)

![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)

![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B469111.png)

![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B469144.png)

![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)

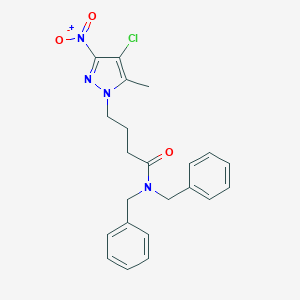

![3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B469239.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)

![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B469356.png)

![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)